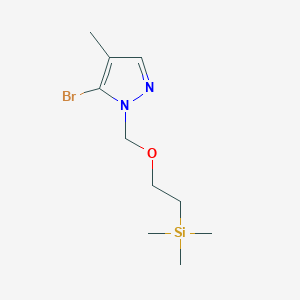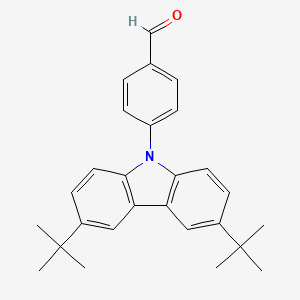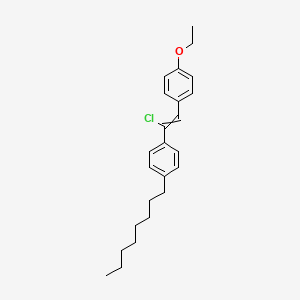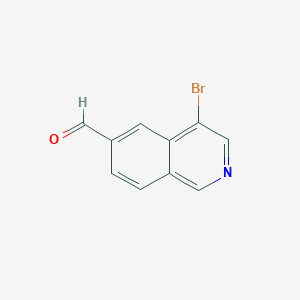![molecular formula C22H36S2 B13982077 2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
2,5-Dioctylthieno[3,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioctylthieno[3,2-b]thiophene is a compound with the molecular formula C22H36S2. It is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound containing sulfur atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioctylthieno[3,2-b]thiophene typically involves the alkylation of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioctylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Bromine in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,5-Dioctylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2,5-Dioctylthieno[3,2-b]thiophene involves its interaction with molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. The compound’s ability to form π-conjugated systems enhances its conductivity and stability in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
- 2,3-Dioctylthieno[3,4-b]pyrazine
- 2,6-Dioctylthieno2,3-fbenzothiole
- 3,7-Dioctylthieno2,3-fbenzothiole
Uniqueness
2,5-Dioctylthieno[3,2-b]thiophene stands out due to its specific electronic properties and stability, making it particularly suitable for applications in organic electronics. Its long alkyl chains provide solubility in organic solvents, facilitating its processing and integration into various devices .
Propriétés
Formule moléculaire |
C22H36S2 |
|---|---|
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
2,5-dioctylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H36S2/c1-3-5-7-9-11-13-15-19-17-21-22(23-19)18-20(24-21)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
FADMUUZWZGWNSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(S1)C=C(S2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)






